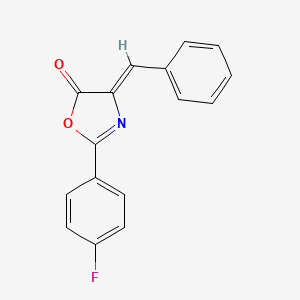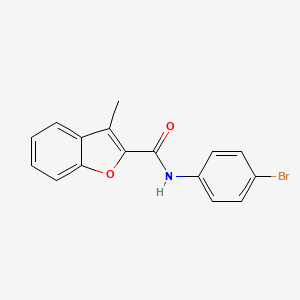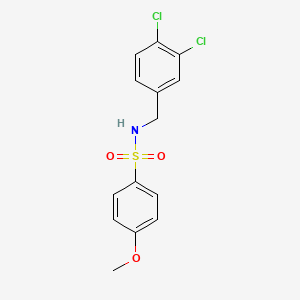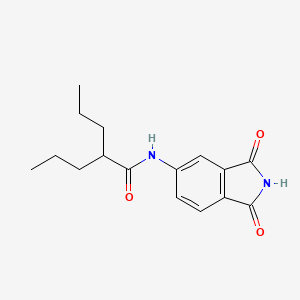
tetramethyl 1,1,2,2-cyclopentanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate, also known as TMCPT, is a chemical compound with the molecular formula C14H20O8. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not well understood. However, it is believed that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate acts as a Lewis acid, which can coordinate with electron-rich compounds to form stable complexes. This property makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate useful in various chemical reactions, particularly in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. However, it is known that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not toxic to cells and does not have any significant effects on living organisms. This makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate a safe and useful reagent for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in lab experiments include its ease of synthesis, stability, and versatility in chemical reactions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. However, the limitations of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate include its high cost and limited availability. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can also be used in the development of new catalysts for chemical reactions. Additionally, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in the development of new materials with unique properties, such as polymers and nanoparticles.
Conclusion
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a valuable reagent in scientific research due to its unique properties and applications. Its ease of synthesis, stability, and versatility in chemical reactions make it a valuable tool for organic synthesis and catalysis. While there is limited information on its biochemical and physiological effects, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a safe and useful reagent for scientific research. With its potential applications in the synthesis of new compounds, development of new catalysts, and creation of new materials, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate holds promise for future scientific research.
Méthodes De Synthèse
The synthesis of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate involves the reaction of dimethyl malonate with cyclopentanone in the presence of a strong base such as sodium hydride. The resulting compound is then treated with methyl iodide to yield tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. This synthesis method is relatively simple and efficient, making tetramethyl 1,1,2,2-cyclopentanetetracarboxylate easily accessible for scientific research.
Applications De Recherche Scientifique
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of cyclic compounds due to its ability to form stable complexes with metal ions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also used as a catalyst in various chemical reactions, including the Diels-Alder reaction, which is important in the synthesis of organic compounds.
Propriétés
IUPAC Name |
tetramethyl cyclopentane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-18-8(14)12(9(15)19-2)6-5-7-13(12,10(16)20-3)11(17)21-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGPUVOBXDRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
